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Compound of Interest

Compound Name: PGPC-d6

Cat. No.: B12358901 Get Quote

1-Palmitoyl-2-(glutaryl-d6)-sn-glycero-3-phosphocholine (PGPC-d6) is a deuterated form of

PGPC, an oxidized phospholipid that plays a role in various biological processes, including

those associated with oxidative stress.[1] In research and drug development, particularly in the

field of lipidomics, PGPC-d6 serves as a crucial internal standard for the accurate quantification

of its non-deuterated counterpart, PGPC, and other related lipid species using mass

spectrometry-based methods.[1][2]

A Certificate of Analysis (CoA) is a formal document issued by a manufacturer that confirms a

product meets its predetermined specifications. For researchers, the CoA is a critical quality

control document that guarantees the identity, purity, and concentration of a standard like

PGPC-d6, ensuring the reliability and reproducibility of experimental results. This guide

provides a detailed explanation of the key components of a typical CoA for PGPC-d6, including

the analytical methods used for its validation.

Section 1: Interpreting the Certificate of Analysis
The CoA provides a comprehensive summary of the product's characteristics and the results of

quality control testing. Below is a breakdown of the typical information provided.

General Product Information
This section contains fundamental details identifying the compound.
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Property Description

Product Name
PGPC-d6; 1-Palmitoyl-2-(glutaryl-d6)-sn-

glycero-3-phosphocholine

Formal Name

(R)-2-((4-carboxybutanoyl-2,2,3,3,4,4-d6)oxy)-3-

(palmitoyloxy)propyl (2-(trimethylammonio)ethyl)

phosphate[1]

Molecular Formula C₂₉H₅₀D₆NO₁₀P[1]

Formula Weight 615.8 g/mol

CAS Number Not typically available for deuterated standards.

Physical Form A solution in ethanol

Storage Conditions -20°C

Stability ≥ 2 years at recommended storage conditions

Analytical Specifications and Results
This is the core of the CoA, where quantitative data from various analytical tests are presented.

Test Method Specification Typical Result

Identity Confirmation ¹H-NMR Spectroscopy Conforms to structure Conforms

Molecular Weight LC-MS (ESI-QTOF) 615.8 ± 0.5 Da 615.77 Da

Chemical Purity UPLC-CAD/MS ≥98% 99.5%

Isotopic Enrichment LC-MS (ESI-QTOF)
≥99% deuterated

forms (d1-d6)
Conforms

Solution

Concentration
Gravimetric w/ Purity 1.0 mg/mL ± 5% 1.02 mg/mL

Section 2: Experimental Protocols
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Detailed methodologies are essential for understanding how the specifications on the CoA

were determined.

Identity Confirmation by ¹H-NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of

the molecule.

Objective: To verify the presence of key proton signals and the absence of signals in the

deuterated region, confirming the compound's identity and the location of the deuterium

labels.

Instrumentation: 400 MHz NMR Spectrometer.

Protocol:

An aliquot of the PGPC-d6 solution is evaporated to dryness under a stream of nitrogen.

The residue is reconstituted in a deuterated solvent, typically DMSO-d6.

Tetramethylsilane (TMS) is added as an internal standard and the chemical shift is

referenced to 0.00 ppm.

The ¹H-NMR spectrum is acquired.

Data Interpretation: The spectrum is analyzed for characteristic peaks corresponding to

the palmitoyl chain, the glycerol backbone, and the phosphocholine headgroup. A

significant reduction or absence of signals corresponding to the glutaryl chain protons

confirms successful deuteration.

Molecular Weight Determination by Mass Spectrometry
(MS)
High-resolution mass spectrometry is used to determine the precise mass of the molecule,

confirming its elemental composition.

Objective: To measure the monoisotopic mass of the PGPC-d6 molecule to verify its identity.
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Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system coupled to a

Quadrupole Time-of-Flight (QTOF) mass spectrometer with an Electrospray Ionization (ESI)

source.

Protocol:

The sample is diluted in an appropriate solvent (e.g., 90:10 acetonitrile:water).

The solution is directly infused into the ESI source or injected via a short chromatographic

column.

The mass spectrometer is operated in positive ion mode, as the choline moiety holds a

permanent positive charge.

A full scan spectrum is acquired over a mass range of m/z 100-1000.

Data Interpretation: The resulting spectrum is analyzed for the [M+H]⁺ ion. For PGPC-d6,

this would appear at approximately m/z 616.8. High-resolution instruments allow for mass

accuracy of <5 ppm, confirming the elemental formula.

Chemical Purity by UPLC-CAD/MS
This method quantifies the percentage of the target compound relative to any impurities.

Objective: To assess the chemical purity of the PGPC-d6 standard.

Instrumentation: UPLC system with a Charged Aerosol Detector (CAD) and/or a mass

spectrometer. CAD is a universal detector suitable for lipids that lack a strong UV

chromophore.

Protocol:

Chromatography: A reverse-phase separation is performed on a C18 column.

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with

0.1% formic acid (Solvent B) is used.

Detection: The column eluent is passed through the CAD and then into the MS.
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Quantification: The peak area of PGPC-d6 is compared to the total area of all detected

peaks in the chromatogram. The purity is expressed as: (Peak Area of PGPC-d6 / Total

Peak Area) x 100%.

Isotopic Enrichment Analysis by Mass Spectrometry
This analysis confirms the percentage of deuterium incorporation in the molecule.

Objective: To determine the distribution of deuterated forms (d0 to d6) and confirm that the

isotopic enrichment meets the specification.

Instrumentation: LC-MS (ESI-QTOF).

Protocol:

The protocol is similar to the molecular weight determination.

A high-resolution, accurate-mass scan is performed on the molecular ion region.

Data Interpretation: The relative intensities of the isotopic peaks for the unlabeled (d0)

through the fully labeled (d6) forms are measured. The isotopic enrichment is calculated

as the sum of the intensities of all deuterated species (d1-d6) divided by the total intensity

of all species (d0-d6), expressed as a percentage. The specification of ≥99% deuterated

forms ensures minimal interference from the unlabeled analog during quantification.

Section 3: Application Workflows and Biological
Pathways
Using PGPC-d6 as an Internal Standard
PGPC-d6 is primarily used as an internal standard in quantitative LC-MS analysis. The

workflow ensures that variations during sample preparation and analysis are corrected for,

leading to accurate results.
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Workflow for quantitative analysis using PGPC-d6.
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Biological Signaling Pathway of PGPC
PGPC, the analyte measured using PGPC-d6, is not an inert molecule. It is a component of

oxidized LDL and can activate the peroxisome proliferator-activated receptor alpha (PPARα), a

key regulator of lipid metabolism and inflammation.
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Simplified signaling pathway of PGPC via PPARα activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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